molecular formula C2F4O B1293501 Trifluoroacetyl fluoride CAS No. 354-34-7

Trifluoroacetyl fluoride

Cat. No. B1293501
CAS RN: 354-34-7
M. Wt: 116.01 g/mol
InChI Key: DCEPGADSNJKOJK-UHFFFAOYSA-N
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Patent
US05872157

Procedure details

The procedure described in Example 9 is employed in which 10.2 grams hexafluoropropylene is condensed in at high pressure and 12 grams liquid carbon dioxide is added. The temperature is raised to 60° C., and the cell is charged with molecular oxygen to approximately 2,500 psi. Oxygen is supplied continuously to the reactor. 0.5 grams of a clear fluid is collected in the cold trap corresponding to a 5% yield of perfluoropolyether (based on hexafluoropropylene). Analysis using 19F NMR spectroscopy is consistent with a perfluoropolyether structure. Analysis of portions of the gaseous products shows evidence of carbonyl fluoride and trifluoroacetyl fluoride in addition to other low molar mass fluorooxy compounds.
[Compound]
Name
perfluoropolyether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
fluorooxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([F:4])([F:3])=O.[F:5][C:6]([F:11])([F:10])[C:7]([F:9])=O>>[F:5][C:6]([F:11])([F:10])[C:7]([F:9])=[C:1]([F:4])[F:3]

Inputs

Step One
Name
perfluoropolyether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)F)(F)F
Step Four
Name
fluorooxy
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(C(=C(F)F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.